1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone
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Overview
Description
Ethanone,1-[5-[(dimethylamino)methyl]-3-isoxazolyl]-(9ci) is a chemical compound with a unique structure that includes an isoxazole ring substituted with a dimethylaminomethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[5-[(dimethylamino)methyl]-3-isoxazolyl]-(9ci) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-isoxazolecarboxylic acid with dimethylamine and formaldehyde to introduce the dimethylaminomethyl group. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-[5-[(dimethylamino)methyl]-3-isoxazolyl]-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethanone,1-[5-[(dimethylamino)methyl]-3-isoxazolyl]-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone,1-[5-[(dimethylamino)methyl]-3-isoxazolyl]-(9ci) involves its interaction with specific molecular targets and pathways. The dimethylaminomethyl group can interact with biological receptors or enzymes, potentially modulating their activity. The isoxazole ring may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a similar heterocyclic structure but containing sulfur instead of oxygen.
Triazoles: Compounds with a three-nitrogen ring structure, often used in medicinal chemistry.
Oxazoles: Compounds with a similar structure but without the dimethylaminomethyl group.
Uniqueness
Ethanone,1-[5-[(dimethylamino)methyl]-3-isoxazolyl]-(9ci) is unique due to the presence of the dimethylaminomethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-[5-[(dimethylamino)methyl]-1,2-oxazol-3-yl]ethanone |
InChI |
InChI=1S/C8H12N2O2/c1-6(11)8-4-7(12-9-8)5-10(2)3/h4H,5H2,1-3H3 |
InChI Key |
ONUQBZLGUUKKGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NOC(=C1)CN(C)C |
Origin of Product |
United States |
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